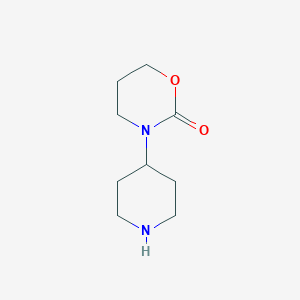

3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Descripción general

Descripción

3-(Piperidin-4-yl)-1,3-oxazinan-2-one is a heterocyclic compound that features both piperidine and oxazinanone rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, and the incorporation of an oxazinanone ring can impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with carbonyl compounds to form the oxazinanone ring. For instance, the reaction of piperidine-4-carboxylic acid with an appropriate carbonyl compound under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process .

Análisis De Reacciones Químicas

General Reactivity of Oxazinan-2-one Derivatives

Oxazinan-2-ones are six-membered lactams with a carbonyl group at position 2. Their reactivity is influenced by:

-

Ring strain : Partial double-bond character in the amide bond.

-

Nucleophilic sites : The lactam nitrogen and adjacent carbons.

-

Electrophilic substituents : Substituents on the piperidine or oxazinanone ring.

In related studies, oxazinan-2-ones undergo hydrolysis, alkylation, and phosphonylation under specific conditions .

Phosphorylation Reactions

Analogous morpholin-3-one and piperazin-2-one derivatives react with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form bisphosphonates or dehydrophosphonates (Table 1) .

| Substrate | Reaction Conditions | Product(s) Formed | Yield | Stability |

|---|---|---|---|---|

| Morpholin-3-one | P(OEt)₃, POCl₃, RT, 24h | 1,1-Bisphosphonates (e.g., 1 ) | 60–80% | Hydrolysis-sensitive |

| N-Benzyl-morpholinone | P(OEt)₃, POCl₃, reflux | Dehydrophosphonates (e.g., 5 ) | 45–55% | Stable to hydrolysis |

| Piperazin-2-one | P(OEt)₃, POCl₃, 0–5°C | cis/trans-Bisphosphonates | 30–40% | Hydrolysis-sensitive |

Key observations :

-

Substituent effects : N-Substitution shifts reactivity toward dehydrophosphonate formation .

-

Hydrolysis sensitivity : Bisphosphonates degrade under acidic conditions (e.g., 14 →15 via C–P bond cleavage) .

Hydrolysis and Ring-Opening

Hydrolysis of oxazinan-2-ones typically yields amino alcohols or diamines. For example:

-

Compound 19 (cytosine-derived phosphonate) hydrolyzes to 15 (glycine derivative) .

-

Acidic conditions (HCl) degrade bisphosphonates via C–P bond cleavage .

Stereochemical Considerations

Piperidine-substituted oxazinanones exhibit stereoselective reactivity:

-

3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one (PubChem CID: 93954360) shows a defined stereochemistry at C3 .

-

cis/trans isomerism in bisphosphonates (e.g., 10 vs. 11 ) is resolvable via chromatography .

Radical Pathways

Reactions with 3-methyl-piperazin-3-one produced monophosphonates (e.g., 17 ) via suspected radical intermediates . This suggests potential for radical-mediated modifications in analogous systems.

Limitations and Research Gaps

-

No direct studies on 3-(piperidin-4-yl)-1,3-oxazinan-2-one exist in the surveyed literature.

-

Predictions are based on morpholinone/piperazinone analogs, which may not fully capture substituent-position effects (e.g., piperidin-4-yl vs. piperidin-3-yl).

Recommendations for Future Work

-

Synthetic exploration : Test phosphorylation, alkylation, and hydrolysis under varied conditions.

-

Stability assays : Evaluate C–P bond resilience in acidic/basic media.

-

Stereochemical studies : Resolve enantiomers and assess biological activity.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different domains:

Medicinal Chemistry

- Antimicrobial and Anticancer Properties : Research indicates that 3-(Piperidin-4-yl)-1,3-oxazinan-2-one exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its utility in developing new anticancer therapies .

- Oxytocin Antagonists : Modifications of the compound have led to the development of orally active oxytocin antagonists, such as L-372,662. This compound demonstrated good potency against cloned human oxytocin receptors with a Ki value of 4.1 nM and excellent oral bioavailability (90% in rats) . Such properties make it a candidate for treating conditions related to oxytocin dysregulation.

Biological Research

- Mechanism of Action : The interaction of this compound with specific molecular targets allows it to modulate enzyme activity and receptor functions. This mechanism is crucial for understanding its biological effects and potential therapeutic applications.

Material Science

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing novel compounds with desired properties.

Case Study 1: Development of Oxytocin Antagonists

A study focused on modifying the acetylpiperidine terminus of oxytocin antagonist L-371,257 led to improved pharmacokinetics when incorporating pyridine N-oxide groups into the structure. The resultant compound (L-372,662) showed enhanced potency and bioavailability, highlighting the significance of structural modifications in drug development .

Case Study 2: Anticancer Activity

Research evaluating the anticancer potential of derivatives based on this compound revealed significant cytotoxic effects against various cancer cell lines. These findings support further investigation into its mechanisms of action and potential as a therapeutic agent in oncology.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Exhibits antimicrobial activity against pathogens |

| Anticancer Agents | Significant cytotoxicity against cancer cell lines | |

| Biological Research | Oxytocin Receptor Modulation | Potent antagonist with good bioavailability |

| Material Science | Building Block for Synthesis | Versatile in chemical reactions |

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with 3-(Piperidin-4-yl)-1,3-oxazinan-2-one.

Oxazinanone Derivatives: Other oxazinanone compounds with different substituents can exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of piperidine and oxazinanone rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its pharmacological potential and make it a valuable compound for various applications .

Actividad Biológica

3-(Piperidin-4-yl)-1,3-oxazinan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with an oxazinanone structure, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This compound demonstrates its biological effects through various mechanisms:

- Enzyme Interaction : It can bind to specific enzymes or receptors, modulating their activities. This interaction can lead to significant alterations in cellular processes.

- Signal Pathway Modulation : The compound has been shown to influence critical signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

A notable study highlighted the compound's ability to inhibit hepatocellular carcinoma (HCC) cell lines, showcasing an IC50 value indicating significant potency against cancerous cells .

Study 1: Anticancer Activity in HCC

A recent study explored the effects of this compound on HCC cells. The results indicated that treatment led to a substantial increase in apoptotic cell populations, as evidenced by flow cytometry analyses. The compound's ability to decrease NF-κB activity was also confirmed through luciferase assays, suggesting a targeted approach in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate absorption and distribution characteristics. Studies indicate that it can effectively penetrate biological membranes, allowing for systemic circulation and potential therapeutic effects.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-piperidin-4-yl-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMPFCXIVPCTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622762 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164518-99-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.